GS 39783-d8
Description
Overview of the GABAB Receptor System and its Physiological Significance
The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability. wikipedia.orgjst.go.jp Found throughout the central and peripheral nervous systems, these receptors are fundamental in mediating slow and prolonged inhibitory signals. wikipedia.orgjst.go.jpnih.gov When activated by the endogenous ligand GABA, GABAB receptors initiate a cascade of intracellular events. jst.go.jp This includes the opening of potassium channels, which leads to hyperpolarization of the neuron, and the inhibition of calcium channels, which reduces neurotransmitter release. wikipedia.orgnih.gov
Physiologically, the GABAB receptor system is implicated in a wide array of functions. It is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. jst.go.jp Furthermore, its widespread inhibitory action contributes to the control of neuronal excitability, and dysregulation of this system has been linked to various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. patsnap.comphysiology.orgresearchgate.net
Conceptual Framework of Positive Allosteric Modulation (PAM)
Positive allosteric modulators (PAMs) represent a sophisticated approach to drug action. Unlike traditional agonists that directly activate a receptor, PAMs bind to a distinct site on the receptor, known as an allosteric site. patsnap.comoup.com This binding event does not typically activate the receptor on its own. nih.gov Instead, it enhances the receptor's response to its natural, or endogenous, ligand. patsnap.comnih.gov
In the context of the GABAB receptor, PAMs amplify the effect of GABA. nih.gov When a PAM is bound to the GABAB receptor, the receptor becomes more sensitive to GABA. patsnap.com This means that a lower concentration of GABA is needed to produce the same level of inhibitory response, and the maximum response can also be increased. nih.gov This mechanism offers a more subtle and potentially more physiological way of modulating receptor activity compared to direct agonists, as it enhances the natural, on-demand signaling of the GABA system. nih.govhelsinki.fi
Historical Development and Significance of GS 39783 as a Prototype GABAB PAM
The development of GS 39783 marked a significant step forward in the field of GABAB receptor pharmacology. Identified through high-throughput screening, GS 39783, chemically known as N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, emerged as a potent and selective positive allosteric modulator of the GABAB receptor. wikipedia.orgnih.govnih.gov
Prior to the discovery of potent PAMs like GS 39783, research largely relied on direct agonists such as baclofen (B1667701). wikipedia.org While useful, direct agonists can lead to tolerance and side effects due to their constant activation of the receptor, regardless of the physiological need. oup.comnih.gov GS 39783 provided a valuable research tool to explore the therapeutic potential of enhancing endogenous GABAergic tone in a more controlled manner. nih.govrndsystems.com Studies with GS 39783 have demonstrated its ability to produce anxiolytic-like effects in animal models and to reduce the self-administration of substances like alcohol and cocaine, highlighting the potential of GABAB PAMs in addiction research. wikipedia.orgresearchgate.net
Rationale for Deuterated Analogues in Preclinical Research (e.g., GS 39783-d8)
The use of deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry and preclinical research. nih.gov This subtle modification does not typically alter the compound's fundamental interaction with its biological target. tandfonline.com However, the increased mass of deuterium can significantly affect the rate at which the compound is metabolized by the body, a phenomenon known as the kinetic isotope effect. researchgate.net
By strategically placing deuterium at sites on a molecule that are susceptible to metabolic breakdown, the compound's metabolic stability can be enhanced. nih.gov This can lead to several advantageous pharmacokinetic properties, such as a longer half-life and increased exposure of the body to the active compound. researchgate.netacs.org In the context of preclinical research, using a deuterated analogue like this compound can help to better understand the intrinsic activity and pharmacological effects of the parent compound, GS 39783, by providing a more stable and sustained presence in the biological system under investigation. This allows for a clearer assessment of the compound's mechanism of action and its potential therapeutic effects, separate from the complexities of rapid metabolism. assumption.edu
Compound Information Table
| Compound Name | Other Names |
| GS 39783 | N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine |
| This compound | N,N'-Dicyclopentyl-2-(methyl-d3-sulfanyl)-5-nitropyrimidine-4,6-diamine-d14 |
| GABA | γ-aminobutyric acid |
| Baclofen | - |
Chemical Properties of GS 39783
| Property | Value |
| Molecular Formula | C15H23N5O2S rndsystems.comscbt.com |
| Molecular Weight | 337.44 g/mol rndsystems.comscbt.com |
| Purity | ≥98% rndsystems.comscbt.com |
| CAS Number | 39069-52-8 rndsystems.comscbt.com |
Properties
Molecular Formula |
C₁₅H₁₅D₈N₅O₂S |
|---|---|
Molecular Weight |
345.49 |
Synonyms |
N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine-d8; N,N’-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine-d8 |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Gs 39783
GABAB Receptor Structure and Subunit Assembly
The GABAB receptor, a class C GPCR, is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system. mdpi.comnih.gov Its proper function is contingent on a unique and highly specific structural arrangement.
Obligate Heterodimerization of GABAB1 and GABAB2 Subunits
A defining characteristic of functional GABAB receptors is their existence as obligate heterodimers, composed of two distinct subunits: GABAB1 and GABAB2. mdpi.comnih.govwikipedia.org Co-expression of both subunits is essential for the formation of a functional receptor that can be trafficked to the cell surface and initiate signaling cascades. guidetopharmacology.org The two subunits are linked by their intracellular C-termini. wikipedia.org This heterodimerization is a critical checkpoint in the receptor's lifecycle, ensuring that only correctly assembled receptors are presented for physiological activity. semanticscholar.org
The GABAB1 subunit exists in two major isoforms, GABAB1a and GABAB1b, which differ in their N-terminal extracellular regions due to the presence of a pair of "sushi domains" in the GABAB1a isoform. mdpi.comguidetopharmacology.org These domains are involved in the axonal trafficking of the receptor. mdpi.com
Role of the Venus Flytrap Domain (VFT) and Heptahelical Domain (HD)
Each GABAB receptor subunit is comprised of three primary domains: a large extracellular N-terminal domain known as the Venus flytrap (VFT) domain, a seven-transmembrane (7TM) or heptahelical domain (HD), and an intracellular C-terminal tail. mdpi.comnih.govnih.gov
The VFT domains are crucial for ligand binding. Specifically, the orthosteric binding site for the endogenous agonist GABA is located within the VFT of the GABAB1 subunit. mdpi.comnih.gov Upon agonist binding, the VFT of GABAB1 undergoes a conformational change from an open to a closed state. nih.govrcsb.org In contrast, the VFT of the GABAB2 subunit does not bind GABA but plays a critical role in receptor activation and G-protein coupling. nih.gov
The heptahelical domains of both subunits are embedded within the cell membrane and are responsible for transducing the signal from the extracellular VFT domains to the intracellular signaling machinery. The HD of the GABAB2 subunit is primarily responsible for activating the associated G-proteins. nih.gov
| Domain | Subunit Location | Primary Function |
| Venus Flytrap (VFT) | GABAB1 | Binds endogenous agonist (GABA) |
| GABAB2 | Involved in receptor activation | |
| Heptahelical (HD) | GABAB1 & GABAB2 | Signal transduction, G-protein coupling |
| C-terminal Tail | GABAB1 & GABAB2 | Subunit interaction and trafficking |
Mechanisms of Allosteric Modulation by GS 39783
GS 39783 is a positive allosteric modulator (PAM) of the GABAB receptor. wikipedia.org Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, thereby enhancing the receptor's response to the endogenous agonist, GABA. nih.gov GS 39783 has been shown to potentiate the effects of GABA on [35S]GTPγS binding at both recombinant and native GABAB receptors. tocris.com
Localization and Characterization of the Allosteric Binding Site
Recent advancements in structural biology, particularly cryo-electron microscopy, have provided unprecedented insight into the binding site of allosteric modulators like GS 39783. mdpi.com
Structural studies have revealed that GS 39783 binds within a novel allosteric pocket located at the transmembrane interface of the GABAB1 and GABAB2 subunits. mdpi.comrcsb.org This binding site is distinct from the orthosteric agonist binding site located in the extracellular VFT of GABAB1. The stabilization of the active state of the receptor by the binding of a PAM at this interface is a key aspect of its modulatory action. rcsb.org
Potentiation of Orthosteric Agonist Binding and Efficacy
GS 39783 is characterized as a positive allosteric modulator (PAM) of the GABA-B receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (GABA) binds. frontiersin.org This binding results in a conformational change in the receptor that can enhance the binding affinity and/or efficacy of the orthosteric agonist.
Research has shown that GS 39783 potentiates the effects of GABA. In the presence of GS 39783, the potency of GABA to inhibit forskolin-induced cAMP formation is increased. nih.gov For instance, in radioligand binding experiments, allosteric modulators like GS 39783 have been observed to increase the affinity of the high-affinity binding component of partial agonists. nih.gov Furthermore, these modulators can increase the maximal stimulation of GTPγS binding by partial agonists. nih.gov Interestingly, some compounds that are otherwise considered "silent" competitive antagonists can act as low-efficacy partial agonists in the presence of allosteric modulators such as GS 39783. nih.gov
A cryo-electron microscopy study of the human GABA-B receptor revealed that the binding of an agonist leads to the closure of a "Venus flytrap" domain. This action triggers a series of conformational changes that bring the two transmembrane domains into close contact, ultimately leading to the activation of downstream signaling. The study showed that a positive allosteric modulator, binding at the transmembrane dimerization interface, stabilizes this active state. rcsb.org
Influence of Auxiliary KCTD Subunits on GS 39783 Activity
The activity of GS 39783 is significantly modulated by the presence of auxiliary potassium channel tetramerization domain (KCTD) subunits, which associate with GABAB receptors. These subunits, namely KCTD8, KCTD12, and KCTD16, play a crucial role in shaping the G-protein signaling and allosteric modulation mediated by GS 39783.
Effects of KCTD8, KCTD12, and KCTD16 on G-Protein Signaling
The presence of KCTD subunits alters the kinetics of GABAB receptor-activated G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. In transfected CHO cells, GS 39783 (10 µM) leads to an approximate two-fold increase in the peak amplitude of Kir3 currents, both in the absence and presence of KCTD8, KCTD12, and KCTD16. researchgate.net
However, the influence on the kinetics of the current is subunit-specific. Notably, GS 39783 accentuates the kinetic effects of KCTD12. researchgate.net In the presence of KCTD12, GS 39783 significantly shortens the rise-time and increases the relative desensitization of the evoked Kir3 currents. researchgate.net This suggests that by enhancing the agonist binding-affinity at the receptor, GS 39783 amplifies the modulatory effects of KCTD12 on G-protein signaling. researchgate.net A study using mouse KCTD12 also observed accelerated GABABR kinetics in the presence of GS39783. nih.gov
| KCTD Subunit | Effect of GS 39783 on Kir3 Current Peak Amplitude | Effect of GS 39783 on Kir3 Current Rise-Time | Effect of GS 39783 on Kir3 Current Desensitization |
| None | ~2-fold increase | No significant change | No significant change |
| KCTD8 | ~2-fold increase | No significant change | No significant change |
| KCTD12 | ~2-fold increase | Shortened | Increased |
| KCTD16 | ~2-fold increase | No significant change | No significant change |
Allosteric Modulation in the Presence of KCTD Subunits
GS 39783 acts as a positive allosteric modulator (PAM) of the GABAB receptor, meaning it binds to a site distinct from the endogenous agonist GABA and enhances its effect. The presence of KCTD subunits can influence this allosteric modulation.
Research indicates that the potentiation of GABAB receptor function by GS 39783 is maintained in the presence of KCTD8, KCTD12, and KCTD16, as evidenced by the increased peak amplitude of Kir3 currents across all conditions. researchgate.net However, a study by Rajalu et al. (2015) suggested that the positive allosteric modulation by GS39783 was not enhanced by the co-expression of mouse KCTD12, despite the acceleration of receptor kinetics. nih.gov Discrepancies between studies could be attributable to differences in experimental systems, species of the KCTD subunit used (human vs. mouse), and measurement techniques. nih.gov
Species Selectivity and Functional Selectivity (Biased Signaling) Investigations
GS 39783 exhibits both species-dependent activity and functional selectivity, also known as biased signaling. This means its effects can differ depending on the species from which the GABAB receptor is derived and the specific intracellular signaling pathway being measured.
Extensive in vitro characterization has revealed that GS 39783 and structurally related molecules display distinct pathway-specific signaling activities. nih.govnih.govresearchgate.net These differences have been observed in the modulation of cAMP production and extracellular signal-regulated kinase (ERK) activation. nih.govnih.govresearchgate.net
In cellular systems expressing either rat or human GABAB receptors, GS 39783 demonstrates similar positive allosteric modulator activity concerning cAMP production. nih.gov For instance, in CHO cells expressing a hybrid human/rat GABAB receptor (CHORGBR), 10 µmol/L of GS 39783 produced a 6-fold shift in the GABA EC50. nih.gov In cells expressing the human GABAB receptor (HEKHGBR and CHOHGBR), GS 39783 at concentrations of 5–10 µmol/L generated a 7–9 fold shift. nih.gov
Furthermore, GS 39783 displayed significant intrinsic activity, approximately 30% of the maximal effect of GABA, in both rat and human GABAB receptor-expressing cells in the cAMP assay. nih.gov In contrast, in an ERK 1/2 activation assay in HEKHGBR cells, GS 39783 not only enhanced GABA potency but also exhibited significant intrinsic activity on its own, activating ERK 1/2 by 52% and 63% at 1 and 10 µmol/L, respectively. researchgate.net
This demonstrates that GS 39783 can differentially modulate distinct signaling pathways, a hallmark of biased agonism. researchgate.net The compound's ability to selectively activate certain pathways over others may have implications for its therapeutic potential.
| Assay | Cell Line/Receptor | GS 39783 Concentration (µM) | Fold Shift of GABA EC50 (α value) | Intrinsic Activity (% of GABA Emax) |
| cAMP Production | CHORGBR (human/rat) | 10 | 6 | ~30% |
| cAMP Production | HEKHGBR (human) | 5-10 | 7-9 | ~30% |
| cAMP Production | CHOHGBR (human) | 5-10 | 7-9 | ~30% |
| ERK 1/2 Activation | HEKHGBR (human) | 1 | 2 | 52% |
| ERK 1/2 Activation | HEKHGBR (human) | 10 | 8 | 63% |
Preclinical Pharmacological Characterization in in Vitro and in Vivo Systems
In Vitro Electrophysiological Studies
Detailed electrophysiological studies specifically investigating the effects of GS 39783-d8 on spontaneous excitatory postsynaptic currents (EPSCs), hippocampal synaptic activity in slices, and long-term potentiation (LTP) are not extensively available in the public domain. However, research on the non-deuterated parent compound, GS 39783, provides insights into its mechanism of action as a positive allosteric modulator of GABA-B receptors.
Modulation of Spontaneous Excitatory Postsynaptic Currents (EPSCs)
Specific data on the direct modulation of spontaneous EPSCs by GS 39783 are not detailed in the available literature. As a positive allosteric modulator of GABA-B receptors, it is anticipated that GS 39783 would enhance the inhibitory effects of GABA, which could indirectly influence excitatory neurotransmission.
Effects on Hippocampal Synaptic Activity and Field Potentials in Slices
While direct studies on hippocampal slices are not prominently reported, the known function of GABA-B receptors in the hippocampus suggests that GS 39783 would likely potentiate GABA-B-mediated inhibition of synaptic activity. This could manifest as a reduction in the amplitude of field potentials in response to stimulation.
Impact on Long-Term Potentiation (LTP)
The impact of GS 39783 on long-term potentiation (LTP), a cellular model of learning and memory, has not been specifically delineated in the provided research. Given that GABA-B receptor activation can modulate the induction of LTP, it is plausible that GS 39783 could influence this form of synaptic plasticity.
While specific electrophysiological data is limited, in vitro studies in recombinant cell lines have characterized the activity of GS 39783 as a positive allosteric modulator.
| Parameter | Cell Line | Assay | Finding | Reference |
|---|---|---|---|---|
| Potentiation of GABA effect | CHORGBR cells | cAMP production | 10 μmol/L GS39783 resulted in a six-fold leftward potency shift in the GABA EC50. nih.gov | nih.gov |
| Intrinsic Activity | CHORGBR, HEKHGBR, and CHOHGBR cells | cAMP production | Exhibited significant intrinsic activity (~30% of GABA ECmax) at concentrations of 0.5–10 μmol/L. nih.gov | nih.gov |
| Potentiation of GABA on [35S]GTPγS binding | Recombinant GABAB receptors | [35S]GTPγS binding | EC50 of 2.1 μM. rndsystems.com | rndsystems.com |
| Potentiation of GABA on [35S]GTPγS binding | Native GABAB receptors | [35S]GTPγS binding | EC50 of 3.1 μM. rndsystems.com | rndsystems.com |
Behavioral Phenotyping in Animal Models
GS 39783 has been evaluated in various rodent models to determine its behavioral effects, particularly concerning anxiety and reward-related behaviors.
Anxiolytic-Like Effects in Rodent Behavioral Paradigms
GS 39783 has demonstrated anxiolytic-like properties in several established rodent models of anxiety. researchgate.net Notably, the anxiolytic effects of GS 39783 appear to be dependent on the individual animal's baseline anxiety level and stress reactivity. mdpi.comnih.govresearchgate.net In studies using the light-dark box test, GS 39783 did not show a significant effect on a whole-group level. mdpi.comnih.gov However, when animals were grouped based on their basal anxiety, the compound reduced anxiety-like behavior in the subgroup with the highest anxiety. mdpi.comnih.gov Similarly, in mice previously exposed to stress, GS 39783 exerted an anxiolytic-like effect in the most stress-responsive individuals. mdpi.com These effects were observed without the sedative side effects commonly associated with GABA-B receptor agonists like baclofen (B1667701) or benzodiazepines. researchgate.net
| Behavioral Paradigm | Species | Key Finding | Reference |
|---|---|---|---|
| Light-Dark Box Test | Mice | Anxiolytic-like effects observed in the most anxious and stress-responsive subgroups, but not on a whole-group level. mdpi.comnih.gov | mdpi.comnih.gov |
| Elevated Plus Maze | Rats | Demonstrated anxiolytic-like effects. researchgate.net | researchgate.net |
| Elevated Zero Maze | Mice and Rats | Showed anxiolytic-like activity. researchgate.net | researchgate.net |
| Stress-Induced Hyperthermia | Mice | Produced anxiolytic-like effects. researchgate.net | researchgate.net |
Investigation of Reward Circuitry and Substance Self-Administration Models
GS 39783 has been investigated for its potential to modulate the rewarding effects of drugs of abuse, suggesting an interaction with the brain's reward circuitry.
In intracranial self-stimulation (ICSS) studies in rats, GS 39783 by itself did not alter brain reward thresholds. nih.gov However, it effectively attenuated the threshold-lowering effect of cocaine, indicating a reduction in the rewarding properties of the psychostimulant. nih.gov
Furthermore, GS 39783 has been shown to reduce the self-administration of several substances of abuse, including alcohol, cocaine, and nicotine (B1678760). nih.govfrontiersin.orgwikipedia.org In alcohol-preferring rats, GS 39783 dose-dependently decreased ethanol (B145695) consumption and self-administration. nih.govfrontiersin.orgfrontiersin.org It also reduced both alcohol-seeking and alcohol-taking behaviors. frontiersin.org Studies have also demonstrated its ability to decrease cocaine self-administration.
Regarding ethanol-induced locomotor stimulation, a model for the rewarding effects of alcohol, GS 39783 was found to significantly decrease this stimulation in mice. nih.govnih.gov Interestingly, while it attenuated the acute stimulant actions of ethanol, repeated administration of GS 39783 in conjunction with ethanol unexpectedly potentiated the induction of ethanol-induced locomotor sensitization. nih.govnih.gov
| Model | Species | Substance | Key Finding | Reference |
|---|---|---|---|---|
| Intracranial Self-Stimulation (ICSS) | Rats | Cocaine | Attenuated the reward-facilitating effects of cocaine. nih.gov | nih.gov |
| Self-Administration | Rats | Alcohol | Dose-dependently decreased ethanol self-administration. nih.govfrontiersin.orgfrontiersin.org | nih.govfrontiersin.orgfrontiersin.org |
| Self-Administration | - | Cocaine | Decreased cocaine self-administration. | |
| Self-Administration | - | Nicotine | Blocks the rewarding properties of nicotine. | |
| Locomotor Stimulation | Mice | Ethanol | Decreased acute ethanol-induced locomotor stimulation. nih.govnih.gov | nih.govnih.gov |
| Locomotor Sensitization | Mice | Ethanol | Potentiated the induction of ethanol-induced locomotor sensitization when co-administered. nih.govnih.gov | nih.govnih.gov |
Reduction of Nicotine Self-Administration
GS 39783, a positive allosteric modulator of the GABAB receptor, has been investigated for its potential to reduce the rewarding effects of nicotine. wikipedia.org Preclinical studies in rodent models have demonstrated that modulation of GABAB receptors can attenuate nicotine self-administration. axonmedchem.comescholarship.org Research indicates that GS 39783 is effective in decreasing nicotine self-administration, suggesting a role for GABAB receptor positive modulation in the treatment of nicotine addiction. escholarship.orgresearchgate.net The blockade of the rewarding properties of nicotine by GS 39783 is associated with a reduction in the accumulation of ΔFosB in the nucleus accumbens, a key brain region involved in reward and addiction.
| Study Focus | Model System | Key Finding | Reference |
| Nicotine Self-Administration | Rodent Models | GS 39783 decreased nicotine self-administration. | axonmedchem.comescholarship.org |
| Rewarding Properties of Nicotine | In Vivo | Blockade of nicotine's rewarding effects. |
Attenuation of Alcohol Consumption
The potential of GS 39783 to reduce alcohol consumption has been a subject of preclinical investigation. wikipedia.org Studies in alcohol-preferring rat strains have shown that GS 39783 can dose-dependently decrease alcohol intake and self-administration. nih.govnih.gov Specifically, in Sardinian alcohol-preferring (sP) rats, GS 39783 has been found to inhibit both alcohol-seeking and alcohol-taking behaviors. frontiersin.org Pretreatment with GS 39783 resulted in a significant reduction in the amount of self-administered alcohol. frontiersin.org This effect appears to be specific to alcohol, as the compound did not suppress the self-administration of a sucrose (B13894) solution at similar doses, suggesting it specifically targets the motivational properties of alcohol. researchgate.net
| Study Focus | Model System | Key Finding | Reference |
| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | GS 39783 reduced operant, oral alcohol self-administration. | frontiersin.org |
| Alcohol-Seeking Behavior | Sardinian alcohol-preferring (sP) rats | GS 39783 inhibited alcohol-seeking behaviors. | frontiersin.org |
| Motivational Properties of Alcohol | Sardinian alcohol-preferring (sP) rats | Specifically reduced the breakpoint for alcohol, but not sucrose, in a progressive ratio schedule. | researchgate.net |
Decreased Cocaine Self-Administration
GS 39783 has been evaluated for its efficacy in reducing cocaine self-administration in preclinical models. wikipedia.org Research has shown that positive allosteric modulators of the GABAB receptor, including GS 39783, can decrease cocaine self-administration in rats. nih.gov In studies using various schedules of reinforcement, GS 39783 was found to modestly decrease cocaine-reinforced breakpoints in a progressive ratio schedule. nih.gov Furthermore, GS 39783 has been shown to attenuate the rewarding effects of acute cocaine administration. nih.gov It also dose-dependently attenuated acute cocaine-induced hyperlocomotion and blocked cocaine-induced Fos induction in the striatal complex. researchgate.net These findings suggest that enhancing GABAB receptor function may be a viable strategy for the treatment of cocaine dependence. nih.gov
| Study Focus | Model System | Schedule of Reinforcement | Key Finding | Reference |
| Cocaine Self-Administration | Rats | Progressive Ratio (PR) | Modest decrease in cocaine-reinforced breakpoints. | nih.gov |
| Cocaine Self-Administration | Rats | Fixed Ratio (FR1) | Decreased responding for a threshold dose of cocaine. | nih.gov |
| Cocaine Self-Administration | Rats | Discrete Trials (DT) | Significantly decreased cocaine-maintained responding. | nih.gov |
| Cocaine-Induced Hyperlocomotion | Rodent Models | N/A | Dose-dependently attenuated acute cocaine-induced hyperlocomotion. | researchgate.net |
Characterization in Models of Psychosis-Related Behaviors
GS 39783 has demonstrated antipsychotic-like effects in rodent models of psychosis. Specifically, it has been shown to attenuate the hyperactivity induced by both the NMDA receptor antagonist MK-801 and the psychostimulant amphetamine. nih.gov This suggests that GS 39783 may have a modulatory role in the dopaminergic and glutamatergic pathways implicated in psychosis. The ability of GS 39783 to counteract amphetamine-induced hyperactivity points to its potential to modulate dopamine-mediated behaviors. nih.govnih.gov
| Model | Inducing Agent | Effect of GS 39783 | Reference |
| Hyperactivity | MK-801 | Exhibited antipsychotic-like effects. | nih.gov |
| Hyperactivity | Amphetamine | Exhibited antipsychotic-like effects. | nih.gov |
The head-twitch response (HTR) in rodents, induced by the serotonin (B10506) 5-HT2A receptor agonist DOI, is a behavioral model used to screen for potential hallucinogenic and antipsychotic properties of compounds. nih.govwikipedia.orgresearchgate.net GS 39783 has been shown to attenuate DOI-induced head twitches in mice, indicating an anti-hallucinogenic-like effect. nih.gov This finding suggests that the activation of GABAB receptors by GS 39783 can modulate serotonergic systems involved in the expression of this psychosis-related behavior. nih.gov
| Model | Inducing Agent | Effect of GS 39783 | Reference |
| Head-Twitch Response | DOI | Attenuated the head-twitch response. | nih.gov |
Influence on Motor Control and Anti-Catalepsy Research
In addition to its effects on substance-related and psychosis-related behaviors, GS 39783 has been investigated for its influence on motor control, particularly in the context of catalepsy. Catalepsy, a state of motor immobility, can be induced by antipsychotic drugs like haloperidol. Research has shown that GS 39783 can inhibit haloperidol-induced catalepsy in mice. nih.gov This suggests that positive allosteric modulation of GABAB receptors may have therapeutic potential in mitigating the extrapyramidal side effects associated with certain antipsychotic medications. Unlike the GABAB receptor agonist baclofen, GS 39783 has been shown to have no significant effect on locomotion on its own at anxiolytic-effective doses. novartis.com
| Model | Inducing Agent | Effect of GS 39783 | Reference |
| Catalepsy | Haloperidol | Inhibited haloperidol-induced catalepsy. | nih.gov |
| Locomotor Activity | N/A | No effect on locomotion at anxiolytic doses. | novartis.com |
Neurochemical and Biochemical Effects in Animal Brain Regions
The preclinical assessment of GS-39783, a positive allosteric modulator of the GABA-B receptor, has revealed significant insights into its neurochemical and biochemical activity within specific brain regions in animal models. Research has particularly focused on its influence on second messenger systems and its interaction with key neurotransmitter pathways, providing a foundational understanding of its mechanism of action.
In vivo studies utilizing microdialysis in freely moving rats have demonstrated the significant role of GS-39783 in modulating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway in the striatum. When administered orally, GS-39783 on its own did not alter the basal levels of cAMP. However, its modulatory effects became evident when co-administered with a GABA-B receptor agonist.
Research showed that the local application of the GABA-B agonist R(-)-baclofen in the striatum led to a concentration-dependent inhibition of cAMP formation that had been stimulated by a water-soluble forskolin (B1673556) analogue. This inhibition reached a maximal effect of approximately 40%. When a threshold concentration of R(-)-baclofen was administered in conjunction with GS-39783, there was a significant, dose-dependent decrease in the formation of cAMP. This potentiating effect of GS-39783 underscores its action as a positive allosteric modulator, as it enhances the inhibitory effect of the GABA-B receptor agonist on adenylyl cyclase activity.
The specificity of this effect to GABA-B receptor activation was confirmed by the administration of the selective GABA-B antagonist CGP56999, which reversed the inhibition of cAMP formation induced by R(-)-baclofen. Furthermore, when GS-39783 was given with a maximally effective dose of R(-)-baclofen, it did not produce any further inhibition of cAMP formation. These findings collectively indicate that GS-39783 enhances the efficacy of GABA-B receptor agonists in their regulation of the cAMP signaling cascade in the rat striatum.
| Compound | Concentration/Dose | Effect on cAMP Formation in Rat Striatum | Reference |
|---|---|---|---|
| R(-)-baclofen | EC50 7.3 microM | Concentration-dependent inhibition (maximal inhibition ~40%) | |
| GS-39783 | Oral administration | No effect on its own | |
| GS-39783 + R(-)-baclofen (1 microM) | Dose-dependent | Significant decrease in cAMP formation | |
| CGP56999 | - | Reversed the R(-)-baclofen-induced inhibition of cAMP |
As a positive allosteric modulator of GABA-B receptors, GS-39783 indirectly influences the activity of various neurotransmitter systems, including the glutamatergic system. GABA-B receptors are metabotropic receptors that are widely distributed throughout the central nervous system and are known to play a crucial role in regulating neuronal excitability and neurotransmitter release.
Presynaptic GABA-B receptors are often located on glutamatergic terminals, where their activation leads to an inhibition of glutamate (B1630785) release. By enhancing the effect of endogenous GABA at these receptors, GS-39783 is expected to potentiate this inhibitory control over glutamate release. This modulation is a key mechanism through which GABAergic signaling can temper excessive excitatory neurotransmission, a process implicated in various neurological and psychiatric conditions.
| Compound | Primary Action | Effect on Neurotransmitter Systems |
|---|---|---|
| GS-39783 | Positive allosteric modulator of GABA-B receptors | Enhances the inhibitory effects of GABA, which can lead to a reduction in the release of other neurotransmitters, including glutamate. |
Structure Activity Relationship Sar and Analogue Development
The development of GS 39783, chemically known as N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, arose from the need for novel enhancers of GABAB receptor function. wikipedia.org The optimization of this compound has led to a deeper understanding of the structural requirements for positive allosteric modulation of this receptor. nih.govnih.gov
Systematic Modification of GS 39783 for Optimized Activity
Initial research identified GS 39783 as a potent PAM. wikipedia.org However, concerns over genotoxicity associated with the 5-nitro group prompted efforts to synthesize and optimize new analogues. nih.gov The goal was to create compounds with improved drug-like properties and reduced toxicity while maintaining or enhancing potency. nih.govnih.gov
Key findings from the systematic modification of the GS 39783 scaffold include:
The Pyrimidine (B1678525) Core: The central pyrimidine ring is a critical component of the pharmacophore.
Substituents at Positions 4 and 6: The dicyclopentylamino groups at these positions are crucial for activity.
The 2-Position: The 2-methylsulfanyl group was found to be important.
The 5-Position: The 5-nitro group, while contributing to potency, was a liability. Research focused on replacing this group with various "nitro-mimetics." nih.gov Replacing the 2-methyl group with a cyano, methoxy, or dimethylamino group resulted in compounds with potency similar to GS 39783. nih.gov Conversely, introducing a larger group like N-methylpiperazin-1-yl diminished biological activity, indicating that the binding pocket has limited space for substituents. nih.gov
These optimization efforts led to the development of a new class of PAMs derived from GS 39783 with better safety profiles. nih.gov
Comparative Analysis with Other GABAB Positive Allosteric Modulators
GS 39783 is often compared with other well-known GABAB PAMs, such as CGP7930 and BHF177, to understand the nuances of allosteric modulation. researchgate.net These compounds, while all enhancing GABAB receptor function, exhibit different pharmacological profiles. nih.govnih.gov
Comparative Data of GABAB PAMs
| Compound | Chemical Class | Key Features |
| GS 39783 | Pyrimidine derivative | Potent PAM, enhances agonist potency and efficacy. nih.gov Used extensively as a research tool. nih.gov |
| CGP7930 | Di-tert-butylbenzene | One of the first discovered GABAB PAMs. plos.org Also enhances agonist affinity. nih.gov |
| BHF177 | Phenyl-pyrimidinamine derivative | A potent and selective GABAB PAM with good metabolic stability and blood-brain barrier penetration. nih.gov |
Studies have shown that both GS 39783 and CGP7930 potentiate the effects of GABA on native and recombinant receptors. nih.gov They increase the potency of agonists like baclofen (B1667701) in stimulating GTPγS binding. nih.gov However, GS 39783 and its structural analogue BHF177 have been noted to exhibit pathway-dependent and species-selective activity, which is not always identical to that of CGP7930. researchgate.netnih.gov For instance, in preclinical models, GS 39783 and BHF177 were effective in reducing nicotine (B1678760) self-administration, a behavioral effect not shared by another analogue, NVP998. researchgate.netnih.gov
Unlike the direct agonist baclofen, which can lead to tolerance and side effects, PAMs like GS 39783 offer a more subtle modulation of the receptor, enhancing its activity only when the endogenous ligand, GABA, is present. nih.govplos.org This leads to a better side-effect profile; for example, GS 39783 has shown anxiolytic effects without the sedation associated with baclofen. nih.govbio-techne.com
Insights from Molecular Docking and Computational Chemistry
The precise binding location of GS 39783 was elucidated through molecular docking, computational chemistry, and site-directed mutagenesis studies. plos.orgnih.gov These investigations have been crucial in understanding the allosteric modulation of the GABAB receptor at a molecular level.
The GABAB receptor is a heterodimer, composed of GABAB1 and GABAB2 subunits. plos.org The orthosteric binding site for GABA is located on the extracellular "Venus flytrap" domain of the GABAB1 subunit. plos.org In contrast, the allosteric binding site for PAMs like GS 39783 is situated within the seven-transmembrane (7TM) domain of the GABAB2 subunit. plos.orgnih.govunife.it
Key Findings from Computational Studies:
Binding Pocket: Cryo-electron microscopy and homology modeling have revealed that GS 39783 binds at the heterodimeric transmembrane interface. nih.gov
Receptor Activation: The binding of a PAM to the GABAB2 subunit stabilizes the active conformation of the receptor, thereby enhancing the effect of the agonist binding to the GABAB1 subunit. nih.gov
Selectivity: The allosteric binding site is less conserved across homologous receptors compared to the orthosteric site, which allows for the design of more selective drugs. plos.org
Docking Studies: Homology models of the GABAB2 subunit have been used to perform docking studies with various PAMs, including GS 39783. plos.org These models have successfully enriched known active PAMs from decoy compounds and have helped identify key residues involved in ligand binding, which can guide the discovery of new allosteric modulators. plos.org
Computational chemistry provides a powerful tool to predict how molecules like GS 39783 will interact with their target receptor, complementing experimental data and accelerating the drug discovery process. nih.govmdpi.com
Advanced Methodologies and Future Research Directions
Application of Cryo-Electron Microscopy for Elucidating Receptor Conformations
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the GABA-B receptor. Recent structural studies have successfully employed cryo-EM to visualize the full-length human GABA-B receptor, which functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits. nih.govmdpi.com These studies have provided unprecedented insights into the receptor's architecture in different functional states: an antagonist-bound inactive state and an active state complexed with an agonist and a positive allosteric modulator (PAM). nih.govnih.gov
The cryo-EM structures reveal that in the inactive state, the transmembrane (TM) domains of the two subunits interact via their TM3 and TM5 helices. nih.govpdbj.org Upon agonist binding to the extracellular "Venus flytrap" (VFT) domain of the GABA-B1 subunit, a significant conformational change is triggered. This change propagates to the TM domains, causing a rearrangement of the subunit interface to a new configuration involving the TM6 helices of both subunits. nih.govnih.gov
Crucially, these structures show that PAMs, such as rac-BHFF, bind within a cavity at the interface of the two TM domains. nih.govpdbj.org By anchoring at this dimeric interface, the PAM stabilizes the active conformation of the receptor. nih.govnih.gov This structural framework elucidates the mechanism of allosteric modulation, demonstrating how PAMs enhance the effect of the endogenous agonist GABA by stabilizing the receptor's active state. These detailed structural blueprints offer a rational basis for the design of novel allosteric modulators with improved therapeutic profiles. nih.gov
Integration of In Vivo Microdialysis for Neurochemical Monitoring
In vivo microdialysis is a powerful technique used to monitor the concentrations of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been instrumental in understanding the biochemical effects of GABA-B receptor modulation in a live, physiological context. capes.gov.brif-pan.krakow.pl
Research utilizing in vivo microdialysis has demonstrated that local administration of GABA-B receptor agonists, such as baclofen (B1667701), can decrease the extracellular levels of dopamine (B1211576) in brain regions like the striatum. capes.gov.brif-pan.krakow.pl Conversely, GABA-B antagonists can increase dopamine release. capes.gov.br This highlights the tonic inhibitory control that GABA-B receptors exert on dopaminergic pathways.
Specifically for positive allosteric modulators, a study using in vivo microdialysis in the striatum of rats investigated the effects of GS 39783. nih.gov The study monitored changes in extracellular cyclic AMP (cAMP), a second messenger whose production is inhibited by GABA-B receptor activation. While orally administered GS 39783 had no effect on its own, when co-administered with a threshold concentration of the GABA-B agonist R(-)-baclofen, it significantly decreased cAMP formation in a dose-dependent manner. nih.govnovartis.com This effect was blocked by a GABA-B antagonist, confirming that GS 39783's action in vivo is dependent on GABA-B receptor activation and consistent with an allosteric modulatory mechanism. nih.gov Such studies are critical for bridging the gap between in vitro findings and in vivo physiological function.
Utilization of Isotope-Labeled Analogues (e.g., GS 39783-d8) in Pharmacokinetic and Metabolic Studies
Isotope-labeled analogues of pharmacological compounds are indispensable tools in drug discovery and development, particularly for pharmacokinetic (PK) and metabolic studies. This compound is the deuterated analogue of GS 39783, where eight hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen. This substitution provides a valuable probe for advanced research methodologies.
The primary advantage of using a deuterated compound like this compound lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. Because many drug metabolism pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic soft spot can significantly slow down the rate of metabolism.
This modification offers several key benefits in a research context:
Metabolic Profiling: this compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the parent compound, GS 39783, in biological samples (e.g., plasma, brain tissue). Its slightly higher molecular weight allows it to be distinguished from the non-deuterated form, while its nearly identical chemical behavior ensures it mimics the parent compound during sample extraction and analysis.
Reducing Metabolite-Driven Effects: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic or undesired active metabolites, thereby improving a compound's safety profile or clarifying its mechanism of action. mdpi.com
Below is a table comparing the basic properties of GS 39783 and its deuterated analogue.
| Property | GS 39783 | This compound |
| Chemical Name | N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine-d8 |
| Molecular Formula | C₁₅H₂₃N₅O₂S | C₁₅H₁₅D₈N₅O₂S |
| Molecular Weight | 337.44 g/mol | 345.49 g/mol |
| Primary Role | Positive Allosteric Modulator of GABA-B Receptor | Isotope-labeled analogue for research |
| Key Application | In vitro and in vivo pharmacological studies | Pharmacokinetic/metabolic studies, internal standard |
Development of Novel Radioligands for Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, enabling the quantification of receptor density and the determination of the binding affinity of unlabeled compounds. The development of high-affinity, high-specificity radioligands is crucial for characterizing receptor-ligand interactions. For GABA-B receptors, several orthosteric radioligands, such as the antagonist [³H]CGP54626, have been traditionally used in competition binding assays to measure the affinity of other compounds that bind to the same site. acs.org
However, with the discovery of allosteric binding sites, there is a need for novel radioligands that target these alternative sites directly. The development of a PAM-site radioligand allows for direct investigation of allosteric modulator binding and can be used in competitive assays to discover and characterize other allosteric modulators. nih.gov
Recent research has focused on this area, with one study reporting the development of a novel competitive binding assay using a radiolabeled GABA-B PAM. nih.gov This assay was used to determine the binding affinity (pKi) of a series of new PAMs, and the results correlated well with their functional potency (pEC50), validating the approach. nih.gov The availability of such tools is essential for screening compound libraries and for structure-activity relationship (SAR) studies aimed at identifying next-generation PAMs. Furthermore, existing radioligands like [³H]baclofen are being used to study the positive cooperativity exerted by PAMs, which have been shown to enhance the binding of orthosteric agonists. nih.gov
Exploration of Receptor Trafficking and Desensitization Mechanisms
Prolonged exposure to an agonist often leads to receptor desensitization—a decrease in receptor response—and downregulation, where the number of receptors on the cell surface is reduced through internalization (trafficking). This phenomenon can be a major contributor to the development of drug tolerance. Understanding how allosteric modulators affect these processes is critical for evaluating their long-term therapeutic potential.
Studies investigating GABA-B receptor desensitization have shown that positive allosteric modulators may offer a significant advantage over classical agonists. capes.gov.br One key study examined the effects of GS 39783 on receptor function and surface expression in both recombinant cells and primary neurons. capes.gov.br It was found that persistent treatment with a high concentration of GABA led to a decrease in the potency of GABA to inhibit cAMP formation, indicating desensitization. capes.gov.br This was accompanied by a significant reduction in the number of surface receptors. capes.gov.br
Conclusion and Unresolved Research Questions
Summary of Key Findings on GS 39783 Pharmacodynamics and Preclinical Effects
GS 39783, a deuterated analog of N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine, has been identified as a significant positive allosteric modulator (PAM) of the GABAB receptor. mdpi.comwikipedia.org Its mechanism of action does not involve direct activation of the receptor but rather enhances the effect of the endogenous ligand, γ-aminobutyric acid (GABA). tocris.com This potentiation of GABAergic neurotransmission has been demonstrated in various preclinical studies, highlighting its potential therapeutic applications.
Research has shown that GS 39783 potentiates the effects of GABA on [35S]GTPγS binding at both recombinant and native GABAB receptors. tocris.comrndsystems.com In vivo studies have further elucidated its pharmacodynamic profile. For instance, while orally administered GS 39783 alone did not affect cyclic AMP (cAMP) formation in the rat striatum, it significantly decreased cAMP levels when co-administered with a threshold concentration of the GABAB agonist, baclofen (B1667701). nih.gov This demonstrates its modulatory role in a living system, dependent on the presence of a primary agonist. nih.gov
Preclinical trials have consistently demonstrated the anxiolytic-like and anti-addictive properties of GS 39783. mdpi.comwikipedia.org It has been shown to reduce the self-administration of substances such as alcohol, cocaine, and nicotine (B1678760) in animal models. mdpi.comwikipedia.orgtocris.com Notably, these effects are observed without the common side effects associated with direct GABAB agonists like baclofen, such as sedation and muscle relaxation. tocris.commdpi.com Furthermore, GS 39783 has been found to block the expression of conditioned place preference for amphetamine, suggesting its potential in preventing relapse to drug-seeking behavior. researchgate.net One study highlighted that the anxiolytic effects of GS 39783 may be more pronounced in individuals with higher baseline anxiety levels. oup.com
Table 1: Preclinical Pharmacodynamic Effects of GS 39783
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Recombinant and native GABAB receptors | Potentiates GABA-stimulated [35S]GTPγS binding | tocris.comrndsystems.com |
| Rat striatum (in vivo microdialysis) | Enhances baclofen-induced inhibition of cAMP formation | nih.gov |
| Animal models of anxiety | Produces anxiolytic-like activity | mdpi.comwikipedia.org |
| Animal models of addiction (alcohol, cocaine, nicotine) | Decreases self-administration and rewarding properties | mdpi.comwikipedia.orgtocris.com |
| Animal model of psychostimulant reward | Blocks expression of amphetamine-conditioned place preference | researchgate.net |
Identification of Gaps in Current Understanding
Despite the promising preclinical profile of GS 39783 and other GABAB PAMs, several gaps in our understanding remain, hindering their clinical development. To date, no GABAB receptor allosteric modulator has been approved for clinical use. nih.gov
A significant challenge is the translation of preclinical findings to human subjects. nih.gov While animal models have consistently shown the efficacy of GABAB PAMs in reducing addiction-related behaviors, the complexity of these disorders in humans presents a hurdle. nih.gov Furthermore, there is a lack of comprehensive pharmacokinetic data for many of these compounds, including GS 39783, in higher-order species. mdpi.comacs.org
The precise molecular mechanisms of allosteric modulation at the GABAB receptor are not fully elucidated. mdpi.com While it is known that these modulators bind to a site distinct from the orthosteric GABA binding site, the exact interactions and the conformational changes they induce are still being investigated. mdpi.com Recent cryo-electron microscopy structures of the GABAB receptor are beginning to provide new insights, but further research is needed to fully understand the binding modes and mechanisms of action of different PAMs. mdpi.com
Another area of uncertainty is the potential for species-specific differences in the activity of GABAB PAMs. mdpi.comacs.org The allosteric binding site on the receptor may not be as highly conserved across species as the orthosteric site, which could lead to variations in efficacy and side-effect profiles between animal models and humans. mdpi.com Additionally, the long-term effects of chronic administration of GABAB PAMs, including the potential for tolerance or unforeseen side effects, have not been extensively studied. Although studies suggest that PAMs may have less propensity to cause receptor desensitization compared to full agonists, this needs more thorough investigation. nih.gov
Finally, while several GABAB PAMs have entered clinical trials for various indications, some have been discontinued, highlighting the challenges in developing these compounds into effective and safe therapies. nih.gov The reasons for these discontinuations are not always publicly detailed, leaving a gap in our understanding of the specific hurdles faced in clinical development.
Prospective Avenues for Academic Inquiry into GABAB Receptor Modulation
The existing challenges and gaps in knowledge pave the way for several promising avenues of future research into GABAB receptor modulation. A primary focus should be on the development of new allosteric modulators with improved pharmacokinetic and pharmacodynamic properties. mdpi.com This includes designing compounds with better brain penetrance, longer duration of action, and higher selectivity to minimize off-target effects. portlandpress.compatsnap.com The recent advances in understanding the structure of the GABAB receptor can aid in the rational design of such novel ligands. mdpi.com
Further investigation into the molecular pharmacology of GABAB receptor allosteric modulation is crucial. This includes detailed studies to characterize the binding pockets of different classes of PAMs and to understand how they induce specific conformational changes in the receptor. mdpi.com Research into "biased signaling," where a modulator might preferentially activate certain downstream signaling pathways over others, could lead to the development of more targeted therapies with fewer side effects. acs.org The development and characterization of negative allosteric modulators (NAMs) and silent allosteric modulators (SAMs) for the GABAB receptor also represent an important area for future research, as these tools can help to further dissect the role of the receptor in various physiological and pathological processes. mdpi.comaddextherapeutics.com
Expanding the scope of preclinical and clinical research is another vital direction. This includes exploring the therapeutic potential of GABAB PAMs in a wider range of neurological and psychiatric disorders beyond addiction and anxiety, such as chronic pain, epilepsy, depression, and cognitive disorders. There is also a need for more studies that directly compare the efficacy and side-effect profiles of different GABAB PAMs to identify the most promising candidates for clinical development.
Finally, a deeper understanding of the neurobiological basis of the therapeutic effects of GABAB PAMs is required. This involves using advanced neuroimaging techniques and electrophysiological studies to elucidate how these compounds modulate neural circuit activity in relevant brain regions. Investigating how individual differences in genetics and baseline neurobiology might influence the response to GABAB PAMs could pave the way for a more personalized medicine approach. oup.com The recent selection of a GABAB PAM clinical candidate for substance use disorder by Indivior, following a collaboration with Addex Therapeutics, underscores the continued interest and potential in this area of research.
Q & A
Q. How can I systematically design experiments to investigate the biochemical properties of GS 39783-d8?
A robust experimental design begins with defining clear objectives (e.g., mechanism of action, stability under varying conditions). Use a factorial design to test multiple variables (e.g., temperature, pH, concentration) while controlling confounding factors. Include replicates (minimum n=3) to ensure statistical validity, and predefine success metrics (e.g., IC50 values, binding affinity). Pilot studies are critical to optimize protocols before full-scale experiments .
Q. What strategies are effective for conducting a literature review on this compound?
Start by searching databases like PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound" AND "synthesis" OR "pharmacokinetics"). Prioritize peer-reviewed articles from high-impact journals. Use citation tracking tools (e.g., Google Scholar’s "Cited by" feature) to identify seminal works and recent advancements . Organize findings into thematic categories (e.g., structural analogs, in vivo efficacy) to identify knowledge gaps.
How should I formulate hypothesis-driven research questions for this compound studies?
Apply the PICOT framework :
- P opulation: Target organism/cell line.
- I ntervention: this compound dosage/formulation.
- C omparison: Control groups or existing compounds.
- O utcome: Measurable endpoints (e.g., cytotoxicity, enzyme inhibition).
- T imeframe: Duration of exposure/observation. Example: "Does this compound (50 µM) reduce tumor growth in murine models compared to cisplatin over 21 days?" .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s efficacy across studies?
Conduct a meta-analysis to quantify variability sources (e.g., assay type, sample purity). Use statistical tools like ANOVA to compare datasets, and apply sensitivity analysis to identify outlier methodologies. Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines) to isolate protocol-specific biases. Transparently report all raw data and normalization methods to facilitate cross-study validation .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. Validate model assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. For multi-variable interactions, employ machine learning techniques like random forests to identify predictive variables. Always report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How do I ensure reproducibility when scaling up this compound synthesis for preclinical trials?
Document synthesis protocols in triplicate, including batch-specific details (e.g., solvent purity, catalyst lot numbers). Use orthogonal analytical methods (HPLC, NMR, mass spectrometry) to verify compound identity and purity ≥95%. Share raw spectral data and chromatograms in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Methodological Challenges & Solutions
Q. What are best practices for validating this compound’s target specificity in complex biological systems?
Combine knockout/knockdown models (e.g., CRISPR-Cas9) with competitive binding assays. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling. Cross-validate findings with computational docking simulations (e.g., AutoDock Vina) to confirm target engagement .
Q. How can I mitigate batch-to-batch variability in this compound production?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity, crystallinity, solubility.
- Use design of experiments (DoE) to optimize reaction parameters.
- Apply process analytical technology (PAT) for real-time monitoring. Document deviations in a batch record and conduct root-cause analysis for outliers .
Data Presentation & Reporting
Q. What ethical guidelines apply to in vivo studies involving this compound?
Follow institutional animal care protocols (e.g., IACUC approval) and the ARRIVE 2.0 guidelines for reporting. Justify sample sizes using power analysis and minimize suffering through humane endpoints. Include a statement on compliance with the 3Rs (Replacement, Reduction, Refinement) in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
